molecular formula C15H18ClN3O2 B11366785 N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(3-chlorophenoxy)acetamide

N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(3-chlorophenoxy)acetamide

Cat. No.: B11366785
M. Wt: 307.77 g/mol
InChI Key: WZDAXBZUMITVLF-UHFFFAOYSA-N
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Description

N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(3-chlorophenoxy)acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a butan-2-yl group and an acetamide moiety linked to a 3-chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(3-chlorophenoxy)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution with Butan-2-yl Group: The pyrazole ring is then alkylated with a butan-2-yl halide in the presence of a base such as potassium carbonate or sodium hydride.

    Formation of the Acetamide Moiety: The acetamide moiety is introduced by reacting the substituted pyrazole with chloroacetyl chloride in the presence of a base like triethylamine.

    Coupling with 3-Chlorophenoxy Group: Finally, the 3-chlorophenoxy group is attached to the acetamide moiety through a nucleophilic substitution reaction using 3-chlorophenol and a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(3-chlorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide moiety can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Corresponding oxides of the pyrazole ring.

    Reduction: Reduced derivatives with hydrogenated pyrazole ring.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other pyrazole derivatives with potential biological activities.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases, including infections and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its potential biological activity against pests and weeds.

Mechanism of Action

The mechanism of action of N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(3-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(3-chlorophenoxy)acetamide can be compared with other similar pyrazole derivatives:

    N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(4-chlorophenoxy)acetamide: Similar structure but with a different position of the chlorine atom on the phenoxy group.

    N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(3-bromophenoxy)acetamide: Similar structure but with a bromine atom instead of chlorine.

    N-[1-(butan-2-yl)-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H18ClN3O2

Molecular Weight

307.77 g/mol

IUPAC Name

N-(2-butan-2-ylpyrazol-3-yl)-2-(3-chlorophenoxy)acetamide

InChI

InChI=1S/C15H18ClN3O2/c1-3-11(2)19-14(7-8-17-19)18-15(20)10-21-13-6-4-5-12(16)9-13/h4-9,11H,3,10H2,1-2H3,(H,18,20)

InChI Key

WZDAXBZUMITVLF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)N1C(=CC=N1)NC(=O)COC2=CC(=CC=C2)Cl

Origin of Product

United States

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